N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4S/c1-16-2-4-17(5-3-16)25(33)26-11-10-22-29-28-21-8-9-24(30-31(21)22)36-15-23(32)27-18-6-7-19-20(14-18)35-13-12-34-19/h2-9,14H,10-13,15H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMLUVIVXVBQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (referred to as Compound A) is a complex organic molecule that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a unique combination of a dihydrobenzo[dioxin] moiety and a triazolo-pyridazine structure. Its molecular formula is , with a molecular weight of approximately 398.44 g/mol. The structural complexity of Compound A suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of triazoles, similar to those found in Compound A, exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways, which are crucial in the development of certain cancers . The presence of the triazole ring in Compound A may enhance its antitumor efficacy through similar mechanisms.
Anti-inflammatory and Antioxidant Properties
Compounds containing the dihydrobenzo[dioxin] structure have been associated with anti-inflammatory effects. In particular, derivatives have shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting that Compound A could possess similar anti-inflammatory activity . Additionally, the antioxidant properties observed in related compounds indicate that it may help mitigate oxidative stress in biological systems.
Structure-Activity Relationships (SAR)
The SAR analysis of compounds related to Compound A highlights the importance of specific functional groups in modulating biological activity. For example:
- Dihydrobenzo[dioxin] moiety : This part may contribute to lipophilicity and cellular membrane permeability.
- Triazole and pyridazine rings : These heterocycles are known for their ability to interact with various enzymes and receptors, enhancing the compound's pharmacological profile.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit potent inhibitory effects against cancer cell lines. For example, studies on pyrazole derivatives showed IC50 values in the low micromolar range against various tumor types .
- In Vivo Efficacy : Animal models have been employed to evaluate the therapeutic potential of compounds structurally related to Compound A. One study reported significant tumor regression in mice treated with a similar triazole-containing compound at doses ranging from 100 to 300 mg/kg .
Comparison with Similar Compounds
Table 1. Structural Comparison with Analogous Compounds
Predictive Modeling and Functional Insights
and highlight computational tools for property prediction and activity profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
